molecular formula C13H20N2O2S B13878849 1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide

1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide

Cat. No.: B13878849
M. Wt: 268.38 g/mol
InChI Key: CMEWDEUJLUOWCJ-UHFFFAOYSA-N
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Description

1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a phenyl group, a piperidine ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide typically involves the reaction of a piperidine derivative with a phenylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-N-(piperidin-4-ylmethyl)methanesulfonamide
  • 1-phenyl-N-(piperidin-2-ylmethyl)methanesulfonamide
  • 1-phenyl-N-(pyrrolidin-3-ylmethyl)methanesulfonamide

Uniqueness

1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide is unique due to the specific positioning of the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the methanesulfonamide group also imparts distinct properties, such as increased solubility and stability, compared to other similar compounds.

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide

InChI

InChI=1S/C13H20N2O2S/c16-18(17,11-12-5-2-1-3-6-12)15-10-13-7-4-8-14-9-13/h1-3,5-6,13-15H,4,7-11H2

InChI Key

CMEWDEUJLUOWCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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